Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its pyrimidine ring substituted with ethyl, methyl, and methylamino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano derivatives or other substituted pyrimidines.
Scientific Research Applications
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s neuroprotective properties are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group, in particular, enhances its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds .
Biological Activity
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and comparative analysis with related compounds.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Structure : Characterized by a pyrimidine ring with an ethyl ester and a methylamino group.
Biological Activity Overview
This compound exhibits various biological activities, making it a subject of extensive research. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that this compound interacts with enzymes and receptors involved in inflammatory responses, suggesting potential antimicrobial properties. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer properties. Its structural features allow for interactions with cellular pathways that could inhibit tumor growth. SAR studies suggest that modifications in the pyrimidine structure can enhance its potency against cancer cell lines .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .
Anticancer Activity
In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated promising antiproliferative effects, particularly in colorectal cancer models:
Cell Line | IC50 (nM) |
---|---|
HCT116 | <10 |
A431 | <20 |
The structure-activity relationship analysis revealed that specific substitutions on the pyrimidine core significantly influenced the compound's potency, emphasizing the importance of optimizing chemical structures for enhanced biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that include condensation and cyclization processes. Common synthetic routes include:
- Condensation Reactions : Involving ethyl acetoacetate and urea under acidic conditions.
- Cyclization : Utilizing various catalysts to facilitate the formation of the pyrimidine ring.
These synthetic strategies not only yield the target compound but also allow for the exploration of structural analogs that may exhibit improved biological properties .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features and potential enhancements in biological activity:
Compound Name | Key Differences |
---|---|
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate | Contains a fluorophenyl group, enhancing lipophilicity |
Ethyl 2-(methylamino)-4-(propan-2-yl)pyrimidine-5-carboxylate | Features an isopropyl group affecting steric properties |
Ethyl 4-(methylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylate | Contains a methylsulfinyl group influencing reactivity |
These analogs provide insights into how structural modifications can lead to variations in biological activity and pharmacological profiles.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-11-9(10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
SCWCURQZFUGOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC |
Origin of Product |
United States |
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